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Compound of Interest

Compound Name: T0080

Cat. No.: B15605923 Get Quote

Technical Support Center: Managing NP-40 in
Protein Samples
This guide provides researchers, scientists, and drug development professionals with essential

information, troubleshooting advice, and detailed protocols for effectively removing the non-

ionic detergent NP-40 from protein samples.

Frequently Asked Questions (FAQs)
Q1: What is NP-40 and why is it used in protein extraction?

NP-40 (Nonidet P-40) is a non-ionic detergent commonly used in cell lysis buffers to solubilize

and extract proteins, particularly membrane proteins.[1] Its purpose is to disrupt the lipid bilayer

of cell membranes and break protein-lipid and protein-protein interactions to release proteins

into the solution, while often preserving their native state and biological activity.[2][3]

Q2: Why does NP-40 need to be removed from my protein sample?

While crucial for protein extraction, NP-40 can significantly interfere with downstream

applications.[1][4] Its presence can lead to ion suppression in mass spectrometry, hinder

binding in ELISAs, and affect the performance of certain chromatographic techniques,

ultimately compromising the accuracy and reliability of experimental results.[1][5][6][7]

Q3: What are the common methods for removing NP-40?
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Several methods are available, each with specific advantages and limitations. The choice

depends on your protein of interest, sample volume, and downstream application.[1][4]

Common techniques include:

Detergent Removal Spin Columns/Resins: These products use a specialized resin with a

high affinity for detergents to bind and remove them from the sample.[1][8][9]

Protein Precipitation: Techniques using trichloroacetic acid (TCA)/acetone or ethanol are

effective for separating proteins from the detergent-containing solution.[1]

Hydrophobic Interaction Chromatography (HIC): This method separates molecules based on

their hydrophobicity and can effectively remove detergents while maintaining the protein's

biological activity.[1][10][11][12]

Ion-Exchange Chromatography: This technique can remove non-ionic detergents like NP-40

by allowing the protein to adsorb to the resin while the detergent flows through.[4]

Dialysis/Gel Filtration: These size-exclusion methods are generally less effective for NP-40

because its micelles can be similar in size to proteins.[1][4][13]

Q4: How do I choose the best NP-40 removal method for my experiment?

The selection of an appropriate removal method is critical for experimental success. Consider

the following factors:

Downstream Application: Mass spectrometry has very low tolerance for detergents, often

requiring highly efficient removal methods like specialized resins or precipitation.[7][14][15]

Protein Properties: If maintaining protein activity is crucial, milder methods like hydrophobic

interaction chromatography or specific detergent removal resins are preferable to

precipitation, which can cause denaturation.[1][11]

Sample Concentration: For dilute protein samples, methods prone to sample loss, such as

precipitation, should be used with caution.[16][17] Some detergent removal resins are

specifically designed for high protein recovery from dilute samples.[16][18]
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Starting NP-40 Concentration: The efficiency of removal methods can be dependent on the

initial detergent concentration.[5][19] High concentrations of NP-40 might require a more

robust method or repeated treatments.

Below is a decision tree to help guide your choice:

Legend

Start Decision Outcome Input Start with Protein Sample
 containing NP-40

Is maintaining protein
 biological activity critical?

Is the sample for
 Mass Spectrometry?

YesNo

Is protein concentration low
 (<100 µg/mL)?

Yes

Use Protein Precipitation
 (e.g., Acetone/TCA)

No

Use Detergent
 Removal Resin

No

Use High-Recovery
 Detergent Removal Resin

Yes

Consider Hydrophobic
 Interaction Chromatography (HIC)
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Caption: Decision tree for selecting an NP-40 removal method.

Data Presentation: Method Efficiency
The efficiency of detergent removal can vary. The table below summarizes the performance of

a commercially available detergent removal resin for NP-40 and other common detergents.

Detergent
Starting
Concentration (%)

Detergent Removal
(%)

Protein (BSA)
Recovery (%)

NP-40 1 >95 91

Triton X-100 2 >99 87

SDS 2.5 >99 95

CHAPS 3 >99 90

Tween-20 0.25 >99 87

Data is compiled from

Thermo Scientific

Pierce Detergent

Removal Resin

product literature.[4]

Troubleshooting Guide
Issue 1: Residual NP-40 is still interfering with my downstream application (e.g., mass

spectrometry).

Possible Cause: The initial NP-40 concentration may have been too high for a single-pass

removal, or the chosen method was not efficient enough.

Solution:

Detergent Removal Resins: Perform a second pass of the sample through a fresh column.

[1] Ensure the starting NP-40 concentration is within the manufacturer's recommended
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range.[5][19]

Precipitation: Include a second wash of the protein pellet with cold acetone or ethanol to

remove more of the trapped detergent.[1]

Combine Methods: For challenging samples, a two-step approach can be highly effective.

For example, perform an initial protein precipitation, then resuspend the protein and run it

through a detergent removal spin column.[1]

Issue 2: Low protein yield after NP-40 removal.

Possible Cause (Precipitation): The protein pellet may have been lost during supernatant

removal, or the protein did not precipitate completely. Over-drying the pellet can also make it

difficult to resuspend, leading to perceived loss.[1][17]

Solution (Precipitation):

Be extremely careful when decanting the supernatant after centrifugation.

Ensure the precipitation protocol (e.g., temperature, incubation time) is followed precisely.

Do not over-dry the pellet. Air-dry just until the residual solvent is gone.[1]

Possible Cause (Spin Column): The protein may have non-specifically bound to the column

resin, or the sample concentration was too low for the column type.

Solution (Spin Column):

Ensure you are using the correct column size and type for your sample volume and

concentration.[5][18]

Specialized resins are available for higher recovery of low-concentration protein samples.

[16][18]

Always follow the manufacturer's protocol regarding centrifugation speeds and times.[19]

Issue 3: My protein precipitated or aggregated after removing the NP-40.
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Possible Cause: NP-40 was helping to keep a hydrophobic protein soluble. Its removal can

expose hydrophobic regions, leading to aggregation and precipitation.[20]

Solution:

Consider a milder removal method that is less likely to cause denaturation, such as HIC.

[1][11]

Perform the removal in a buffer that is optimal for your protein's stability (e.g., correct pH,

ionic strength).[12]

For some proteins, adding a small amount of a different, mass-spec-compatible detergent

or glycerol might be necessary to maintain solubility.[14][21]

Experimental Protocols
Protocol 1: NP-40 Removal Using a Detergent Removal
Spin Column
This protocol is a general guideline. Always adapt it based on the specific manufacturer's

instructions for your spin column.[1][19]

Materials:

Detergent Removal Spin Column (appropriate size for sample volume)

Collection tubes

Equilibration/Wash Buffer (compatible with your protein and downstream application, e.g.,

PBS, Tris)

Variable-speed microcentrifuge

Workflow Diagram:
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1. Prepare Column
(Remove bottom tab,

place in collection tube)

2. Equilibrate Resin
(Add buffer, centrifuge,
discard flow-through)

3. Load Sample
(Apply sample to

center of resin bed)

4. Incubate
(Allow detergent to bind
to resin as per manual)

5. Elute Protein
(Place in new tube,
centrifuge to collect)

Purified Protein Sample
(Detergent-depleted)

Click to download full resolution via product page

Caption: Workflow for NP-40 removal using a spin column.

Procedure:

Column Preparation: Gently tap the column to settle the resin. Remove the bottom tab and

place the column in a collection tube.[5]
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Equilibration: Add the appropriate equilibration buffer to the column and centrifuge according

to the manufacturer's recommendations. Discard the flow-through. Repeat this step if

required by the protocol.[19]

Sample Loading: Load your protein sample containing NP-40 onto the center of the resin

bed.[1]

Incubation: Incubate the column with the sample for the time specified in the product manual.

This allows the detergent to bind to the resin.[19]

Elution: Place the column in a new, clean collection tube. Centrifuge to collect the detergent-

depleted protein sample.[1]

Storage: Store the purified protein sample at the appropriate temperature for your protein of

interest.

Protocol 2: NP-40 Removal via Acetone Precipitation
This method is effective but may denature some proteins.

Materials:

Protein sample containing NP-40

Ice-cold acetone (-20°C)

Microcentrifuge tubes

Refrigerated microcentrifuge (4°C)

Workflow Diagram:
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1. Start with Protein Sample
in NP-40 solution

2. Add Cold Acetone
(4-5 volumes of -20°C acetone)

3. Incubate
(e.g., -20°C for 60 min

or overnight)

4. Centrifuge
(e.g., 13,000 x g for 10-20 min at 4°C)

5. Remove Supernatant
(Carefully discard liquid

containing NP-40)

6. Wash Pellet (Optional)
(Add cold acetone, vortex,

re-centrifuge, decant)

7. Air-Dry Pellet
(Do not over-dry)

8. Resuspend Protein
(In appropriate buffer)

Click to download full resolution via product page

Caption: Workflow for NP-40 removal via acetone precipitation.
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Procedure:

Sample Preparation: Start with your protein sample in a microcentrifuge tube.

Add Acetone: Add 4-5 volumes of ice-cold (-20°C) acetone to the protein solution. Vortex

briefly.

Incubate: Incubate the mixture at -20°C for at least 60 minutes. For very dilute samples, an

overnight incubation may improve recovery.

Centrifugation: Centrifuge the sample at high speed (e.g., 13,000-15,000 x g) for 10-20

minutes at 4°C to pellet the precipitated protein.[1]

Supernatant Removal: Carefully decant and discard the supernatant which contains the NP-

40.[1]

Pellet Washing (Optional but Recommended): Gently add a smaller volume of cold acetone

to wash the pellet and remove any remaining detergent. Centrifuge again and discard the

supernatant.[1]

Drying: Air-dry the pellet for a short period to remove residual acetone. Be careful not to

over-dry, as this can make resuspension very difficult.[1]

Resuspension: Resuspend the protein pellet in a buffer appropriate for your downstream

application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]

3. Surfactant - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/pdf/Technical_Support_Center_Methods_for_Removing_Nonylphenoxypoly_ethyleneoxy_ethanol_NP_40_from_Protein_Samples.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Methods_for_Removing_Nonylphenoxypoly_ethyleneoxy_ethanol_NP_40_from_Protein_Samples.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Methods_for_Removing_Nonylphenoxypoly_ethyleneoxy_ethanol_NP_40_from_Protein_Samples.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Methods_for_Removing_Nonylphenoxypoly_ethyleneoxy_ethanol_NP_40_from_Protein_Samples.pdf
https://www.benchchem.com/product/b15605923?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Technical_Support_Center_Methods_for_Removing_Nonylphenoxypoly_ethyleneoxy_ethanol_NP_40_from_Protein_Samples.pdf
https://advansta.com/detergent-lysis-buffer/
https://en.wikipedia.org/wiki/Surfactant
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. documents.thermofisher.com [documents.thermofisher.com]

5. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

6. Removal of detergents from protein digests for mass spectrometry analysis - PMC
[pmc.ncbi.nlm.nih.gov]

7. bitesizebio.com [bitesizebio.com]

8. researchgate.net [researchgate.net]

9. Efficient removal of detergents from proteins and peptides in a spin column format -
PubMed [pubmed.ncbi.nlm.nih.gov]

10. news-medical.net [news-medical.net]

11. Hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

12. bio-rad.com [bio-rad.com]

13. Thermo Scientific NP-40 Surfact-Amps Detergent Solution 50 mL | Buy Online | Thermo
Scientific™ | Fisher Scientific [fishersci.com]

14. chromatographyonline.com [chromatographyonline.com]

15. kiidd.cuhk.edu.cn [kiidd.cuhk.edu.cn]

16. apps.thermoscientific.com [apps.thermoscientific.com]

17. Evaluation of Urinary Protein Precipitation Protocols for the Multidisciplinary Approach to
the Study of Chronic Pelvic Pain Research Network - PMC [pmc.ncbi.nlm.nih.gov]

18. assets.fishersci.com [assets.fishersci.com]

19. Evaluation of SDS depletion using an affinity spin column and IMS-MS detection - PMC
[pmc.ncbi.nlm.nih.gov]

20. researchgate.net [researchgate.net]

21. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Removing T0080 NP-40 from a protein sample after
extraction.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15605923#removing-t0080-np-40-from-a-protein-
sample-after-extraction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://documents.thermofisher.com/TFS-Assets/LSG/Application-Notes/TR0019-Remove-detergent.pdf
https://proteomicsresource.washington.edu/docs/protocols03/ThermoPierce_DetergentRemoval_highConc.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2584337/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2584337/
https://bitesizebio.com/26879/common-mass-spectrometry-contaminants-messed-dont/
https://www.researchgate.net/publication/51191000_Efficient_removal_of_detergents_from_proteins_and_peptides_in_a_spin_column_format
https://pubmed.ncbi.nlm.nih.gov/21640699/
https://pubmed.ncbi.nlm.nih.gov/21640699/
https://www.news-medical.net/life-sciences/Hydrophobic-Interaction-Chromatography-(HIC).aspx
https://pubmed.ncbi.nlm.nih.gov/20978980/
https://www.bio-rad.com/en-us/applications-technologies/introduction-hydrophobic-interaction-chromatography?ID=LUSN8F4VY
https://www.fishersci.com/shop/products/np-40-detergent-surfact-ams-solution/PI85124
https://www.fishersci.com/shop/products/np-40-detergent-surfact-ams-solution/PI85124
https://www.chromatographyonline.com/view/sample-preparation-guide-mass-spectrometry-based-proteomics-0
https://kiidd.cuhk.edu.cn/sites/default/files/2023-04/things_to_avoid_mass_spectrometry_0.pdf
http://apps.thermoscientific.com/media/SID/LSMS/PDF/ASMS/ASMS12/PosterNotes/ASMS12_M612_BAntharavally_PN63617_Sample-Prep_Proteomics.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4211279/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4211279/
https://assets.fishersci.com/TFS-Assets/LSG/manuals/MAN0011676_Pierce_Detergent_Remov_SpinColumn_UG.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3553591/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3553591/
https://www.researchgate.net/post/How-to-prevent-protein-precipitation-from-heating-lysate
https://www.researchgate.net/post/Troubleshooting-protein-purification
https://www.benchchem.com/product/b15605923#removing-t0080-np-40-from-a-protein-sample-after-extraction
https://www.benchchem.com/product/b15605923#removing-t0080-np-40-from-a-protein-sample-after-extraction
https://www.benchchem.com/product/b15605923#removing-t0080-np-40-from-a-protein-sample-after-extraction
https://www.benchchem.com/product/b15605923#removing-t0080-np-40-from-a-protein-sample-after-extraction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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